ICR-191 is derived from acridine, a heterocyclic compound known for its aromatic properties and biological activity. It falls under the broader category of alkylating agents, which are compounds that can introduce alkyl groups into DNA, leading to various forms of DNA damage. The classification of acridine half-mustards includes:
The synthesis of acridine half-mustard typically involves the following steps:
Technical Parameters:
The molecular structure of acridine half-mustard can be described as follows:
Acridine half-mustard primarily participates in nucleophilic substitution reactions with DNA. Key reactions include:
The mechanism by which acridine half-mustard exerts its effects involves several steps:
Research indicates that these mechanisms can lead to significant genomic instability, contributing to carcinogenesis in certain contexts .
Acridine half-mustard exhibits several notable physical and chemical properties:
Acridine half-mustard has several scientific applications:
Acridine half-mustard is defined by a hybrid structure combining an acridine heterocycle with a chloroalkylamine moiety. The core acridine system provides planarity and DNA-intercalating capability, while the mustard component confers alkylating reactivity. The IUPAC nomenclature systematically describes this structure as N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine, reflecting the precise connectivity of substituents [2] [3]. Alternative systematic names include:
The numbering prioritizes the acridine ring system (positions 6 and 9), followed by the propane-1,3-diamine linker terminating in the 2-chloroethyl group. The 2-methoxy substituent on the acridine ring is a key structural feature influencing electronic properties.
Table 1: Systematic Identifiers for Acridine Half-Mustard
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 17070-44-9 | [3] [4] |
Molecular Formula | C₁₉H₂₁Cl₂N₃O | [3] [4] |
Molecular Weight | 378.30 g/mol | [3] [4] |
IUPAC Name (Primary) | N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine | [2] [3] |
The molecular composition (C₁₉H₂₁Cl₂N₃O) reveals three chemically distinct regions:1. Trifunctional Acridine Core: A planar tricyclic aromatic system incorporating:- A 6-chloro substituent (electron-withdrawing)- A 2-methoxy group (electron-donating)- A critical 9-amino group for linker attachment [3]2. Propane-1,3-Diamine Linker: A three-carbon aliphatic chain (-CH₂-CH₂-CH₂-) bridging the acridine nitrogen (N9) to the mustard nitrogen. This spacer length critically determines DNA binding orientation and adduct formation regiochemistry [1].3. Chloroethylamino Mustard Unit: The -N(CH₂CH₂Cl) terminus constitutes the "half-mustard" pharmacophore. The β-chloroethyl group enables formation of aziridinium intermediates responsible for electrophilic attack on DNA nucleophiles [1] [3].
The specific length of the linker chain (three methylene groups) positions the mustard moiety optimally for alkylating adenine bases in the major groove following acridine intercalation. Shorter chains alter regioselectivity towards guanine N7 alkylation [1].
Acridine half-mustard belongs to two broad therapeutic classes:
Functionally, it is classified as a DNA-targeted alkylating agent due to the synergistic combination of intercalation (acridine-driven) and alkylation (mustard-driven). The mustard component alone exhibits non-specific reactivity, but tethering to the acridine directs alkylation to specific nucleophilic sites within DNA, predominantly adenine N1 [1].
The protonation state of acridine half-mustard is pH-dependent and involves three potential sites:
Table 2: Protonation States of Acridine Half-Mustard
pH Range | Dominant Species | Charge | Biological Relevance | |
---|---|---|---|---|
> 10 | Fully deprotonated | 0 | Insignificant biologically | |
8 - 10 | Monoprotonated (Primary Amine+) | +1 | Limited DNA affinity | |
5 - 7.4 | Diprotonated (Tertiary Amine+, Primary Amine+) | +2 | Primary bioactive form at physiological pH | [1] [3] |
< 5 | Triprotonated (Acridinium+, Tertiary Amine+, Primary Amine+) | +3 | Enhanced water solubility; possible altered DNA binding |
The diprotonated species (charge +2) dominates at physiological pH (7.4). This cationic state facilitates electrostatic attraction to the polyanionic DNA backbone, enhancing target localization prior to intercalation. The positive charge on the mustard nitrogen also polarizes the C-Cl bond, accelerating aziridinium ion formation and subsequent nucleophilic attack on adenine N1 [1]. Molecular dynamics studies indicate that protonation stabilizes a conformation where the mustard side chain extends into the DNA major groove, optimizing alignment for alkylation at adenine N1 rather than the sterically shielded N3 position or guanine N7 [1]. The triprotonated form exhibits increased water solubility but potentially altered DNA binding geometry due to repulsion between the acridinium ion and DNA phosphates.
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